molecular formula C7H5ClN4O B039714 N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide CAS No. 118801-85-7

N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide

Cat. No.: B039714
CAS No.: 118801-85-7
M. Wt: 196.59 g/mol
InChI Key: IMIUKDUPUASUGU-UHFFFAOYSA-N
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Description

N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and formamide groups contribute to its reactivity and potential as a pharmacologically active compound .

Biological Activity

N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₇H₅ClN₄O
  • Molecular Weight : 196.59 g/mol
  • CAS Number : 118801-85-7

The structure of this compound features an imidazopyridine moiety which is known for its versatility in biological applications.

Biological Activity Overview

This compound has been studied for various biological activities, particularly its potential as an antitubercular agent and its interactions with different biological targets.

Antitubercular Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis. A study synthesized several imidazopyridine derivatives and assessed their activity against M. tuberculosis (H37Rv). Among these derivatives, compounds with similar structures to this compound exhibited promising minimum inhibitory concentrations (MICs), indicating their potential as antitubercular agents. For instance:

CompoundMIC (µmol/L)
5c0.6
5g0.5
5i0.8
5u0.7

These findings suggest that modifications to the imidazopyridine scaffold can enhance antitubercular activity .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors within the bacterial cell. Computational studies using molecular docking have shown that this compound can effectively bind to target proteins involved in the metabolic pathways of M. tuberculosis, suggesting a potential pathway for drug development against tuberculosis .

Case Studies

  • Synthesis and Evaluation of Derivatives
    • A series of derivatives based on the imidazopyridine structure were synthesized and evaluated for their biological activity against various cancer cell lines. The results indicated that certain modifications could lead to enhanced cytotoxicity against specific tumor types.
  • In Vivo Studies
    • In vivo studies are necessary to further validate the efficacy and safety of this compound as a therapeutic agent. Preliminary results from animal models indicate that compounds with similar structures may exhibit significant therapeutic effects without severe side effects.

Properties

IUPAC Name

N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O/c8-4-1-5(11-3-13)12-7-6(4)9-2-10-7/h1-3H,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIUKDUPUASUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN2)N=C1NC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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